molecular formula C12H9NO2 B15069618 (2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile CAS No. 87627-21-2

(2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile

Cat. No.: B15069618
CAS No.: 87627-21-2
M. Wt: 199.20 g/mol
InChI Key: UPCQUKIGLJNPJG-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-methyl-4-oxo-4H-chromene-8-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction remains a fundamental approach due to its efficiency and simplicity. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its nitrile group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

87627-21-2

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2-methyl-4-oxochromen-8-yl)acetonitrile

InChI

InChI=1S/C12H9NO2/c1-8-7-11(14)10-4-2-3-9(5-6-13)12(10)15-8/h2-4,7H,5H2,1H3

InChI Key

UPCQUKIGLJNPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC(=C2O1)CC#N

Origin of Product

United States

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